molecular formula C17H25ClN2O3S B4518266 1-[(4-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide

Cat. No.: B4518266
M. Wt: 372.9 g/mol
InChI Key: AXMZHMIVAUHWBT-UHFFFAOYSA-N
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Description

1-[(4-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H25ClN2O3S and its molecular weight is 372.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.1274415 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamides in Drug Development

Sulfonamides have a rich history of being utilized in drug development due to their wide range of biological activities. For instance, they have been extensively explored for their antibacterial properties, serving as the backbone for many clinically used drugs such as diuretics, carbonic anhydrase inhibitors (CAIs), and antiepileptics. Recent research has expanded their application to include antitumor activity, with compounds like apricoxib (a COX2 inhibitor) and pazopanib (a tyrosine kinase inhibitor) showing significant promise. The exploration of novel sulfonamides targeting specific diseases such as glaucoma, cancer, and various microbial infections underscores their ongoing relevance in medicinal chemistry (Carta, Scozzafava, & Supuran, 2012).

Carbonic Anhydrase Inhibitors (CAIs)

Sulfonamide-based CAIs have been highlighted for their application in managing conditions like glaucoma by lowering intraocular pressure. Research patents indicate a continuous interest in developing novel CAIs with improved efficacy and selectivity for treating eye diseases. These inhibitors work by reducing bicarbonate formation and, consequently, aqueous humor secretion, demonstrating the versatile therapeutic potential of sulfonamide derivatives in ophthalmology (Masini, Carta, Scozzafava, & Supuran, 2013).

Sulfonamide Derivatives in Treating CNS Injuries

Glibenclamide, a sulfonylurea drug, has been shown to reduce adverse neuroinflammation and improve behavioral outcomes following central nervous system (CNS) injuries. Its mechanism involves blocking various channels and inflammasome activations, which leads to the reduction of proinflammatory mediators and suppression of inflammatory cell accumulation. This indicates that sulfonamide derivatives can play a crucial role in treating inflammation-associated injuries, including those in the CNS (Zhang et al., 2017).

Properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(2-methylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O3S/c1-13(2)11-19-17(21)15-7-9-20(10-8-15)24(22,23)12-14-3-5-16(18)6-4-14/h3-6,13,15H,7-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMZHMIVAUHWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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